4-Ethylcyclohexanol CAS number and properties
4-Ethylcyclohexanol CAS number and properties
An In-depth Technical Guide to 4-Ethylcyclohexanol
This technical guide provides a comprehensive overview of 4-Ethylcyclohexanol, a cyclic alcohol with significant applications in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, safety and handling, and its role in organic synthesis.
Chemical Identity and Properties
4-Ethylcyclohexanol is a derivative of cyclohexanol (B46403) with an ethyl group at the fourth position. It exists as a mixture of cis and trans isomers.
Table 1: Chemical Identifiers for 4-Ethylcyclohexanol
| Identifier | Value |
| CAS Number | 4534-74-1[1][2][3][4][5] |
| Molecular Formula | C₈H₁₆O[1][2][3][4][5] |
| Molecular Weight | 128.21 g/mol [3][4][5] |
| Synonyms | 4-Ethylcyclohexan-1-ol, Cyclohexanol, 4-ethyl-[1][2][3] |
Table 2: Physical and Chemical Properties of 4-Ethylcyclohexanol
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][2][3] |
| Boiling Point | 83.5-84.5 °C at 10 mm Hg[3][5] |
| Density | 0.889 g/mL at 25 °C[3][5] |
| Refractive Index | 1.461-1.463 at 20 °C[5] |
| Flash Point | 77 °C (171 °F)[5] |
| Solubility | Limited solubility in water; soluble in organic solvents[1] |
| pKa | 15.32 ± 0.40 (Predicted)[2][3] |
Safety and Handling
4-Ethylcyclohexanol is classified as a combustible liquid and can cause serious eye irritation.[6][7] Proper safety precautions should be observed during handling and storage.
Table 3: GHS Hazard and Precautionary Statements for 4-Ethylcyclohexanol
| Classification | Code | Statement |
| Hazard Statement | H227 | Combustible liquid[6] |
| Hazard Statement | H319 | Causes serious eye irritation[7] |
| Precautionary Statement | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[6] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary Statement | P337+P313 | If eye irritation persists: Get medical advice/attention. |
| Precautionary Statement | P403+P235 | Store in a well-ventilated place. Keep cool.[6] |
Role in Organic Synthesis
4-Ethylcyclohexanol serves as a versatile intermediate in organic synthesis.[1][2] It can be used as a starting material for the synthesis of various compounds, including plasticizers and lubricants.[2] Its hydroxyl group can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
General Workflow in Organic Synthesis
The use of 4-Ethylcyclohexanol as a synthetic intermediate typically follows a standard workflow from reaction setup to product purification and analysis.
Caption: General workflow for a chemical synthesis starting with 4-Ethylcyclohexanol.
Experimental Protocols
Detailed experimental procedures involving 4-Ethylcyclohexanol are often specific to the desired product. Below is a representative protocol for the acid-catalyzed dehydration of a substituted cyclohexanol, a common reaction for this class of compounds. This protocol is adapted from the dehydration of 4-methylcyclohexanol (B52717) and can serve as a starting point for the synthesis of 4-ethylcyclohexene (B1329803).[8][9]
4.1. Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol (Analogous Procedure)
Objective: To synthesize 4-ethylcyclohexene via the acid-catalyzed dehydration of 4-ethylcyclohexanol.
Materials:
-
4-Ethylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
-
5% Sodium bicarbonate solution (NaHCO₃)
Equipment:
-
Round-bottom flask
-
Distillation apparatus (Hickman still or simple distillation setup)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-ethylcyclohexanol.
-
Carefully add a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask.
-
Assemble a distillation apparatus and begin heating the mixture with stirring.
-
Collect the distillate, which will be a mixture of 4-ethylcyclohexene and water.
-
Wash the distillate with a 5% sodium bicarbonate solution to neutralize any acidic impurities.
-
Separate the organic layer using a separatory funnel and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried liquid to obtain the crude 4-ethylcyclohexene product.
-
Further purification can be achieved by simple distillation.
Caption: Reaction mechanism for the acid-catalyzed dehydration of 4-Ethylcyclohexanol.
Applications
4-Ethylcyclohexanol's properties make it suitable for a range of applications:
-
Chemical Intermediate: It is a key starting material for the synthesis of other organic compounds.[1][2]
-
Solvents: It can be used as a solvent in the production of various chemicals, including pharmaceuticals and dyes.[2]
-
Fragrance and Flavors: This compound finds use in the fragrance and flavor industry.[2]
-
Pharmacological Research: Some studies have indicated that 4-ethylcyclohexanol may exhibit pharmacological activities, such as binding to neurotransmitter receptors.[1]
This technical guide provides a foundational understanding of 4-Ethylcyclohexanol for researchers and professionals. Further investigation into specific reactions and applications is encouraged for more specialized uses.
References
- 1. CAS 4534-74-1: 4-Ethylcyclohexanol | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Ethylcyclohexanol | 4534-74-1 [chemicalbook.com]
- 4. 4-Ethylcyclohexanol [webbook.nist.gov]
- 5. 4-Ethylcyclohexanol | 4534-74-1 [chemnet.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 4-Ethylcyclohexanol | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
